molecular formula C14H11N3O3S B6136419 N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B6136419
M. Wt: 301.32 g/mol
InChI Key: QIGCFJMLSAKTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide is a synthetic small molecule provided for research purposes. This compound features a hybrid architecture, incorporating both a 1-benzofuran and a 1,3-thiazole ring system, a structure frequently explored in medicinal chemistry for its potential to interact with various biological targets . The 1,3-thiazole scaffold is a privileged structure in drug discovery, known for its presence in molecules with a wide range of biological activities . Similarly, the benzofuran moiety is a common pharmacophore in the development of bioactive compounds. This molecular framework suggests potential utility in several research areas. Thiazole-containing analogs have been investigated as allosteric inhibitors for protein kinases like CK2 and as selective antagonists for ion channels such as the Zinc-Activated Channel (ZAC) . Researchers may find this compound valuable for probing enzyme function, ion channel physiology, or for use in high-throughput screening campaigns to identify new therapeutic leads. The product is characterized with the molecular formula C₁₄H₁₂N₄O₃S and a molecular weight of 316.34 g/mol . It is supplied with a certificate of analysis to ensure identity and purity. This product is intended for research and development in a laboratory setting only. For Research Use Only. Not for diagnostic or therapeutic use. Not for human consumption.

Properties

IUPAC Name

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-12(17-14-15-5-6-21-14)8-16-13(19)11-7-9-3-1-2-4-10(9)20-11/h1-7H,8H2,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGCFJMLSAKTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for 1-Benzofuran-2-carboxylic Acid

The benzofuran core is synthesized via Cs₂CO₃-mediated cyclization of 2-hydroxybenzonitrile derivatives. A representative protocol involves:

  • Reacting 2-hydroxybenzonitrile (1.0 equiv) with 2-bromoacetophenone (1.2 equiv) in DMF at room temperature.

  • Adding Cs₂CO₃ (2.0 equiv) to initiate tandem C–C and C–O bond formation.

  • Isolating 3-amino-2-aroyl benzofuran intermediates in 85–92% yield within 10–20 minutes.

Optimization Data

ConditionYield (%)Time (min)
Cs₂CO₃ (2.0 equiv)9210
K₂CO₃ (2.0 equiv)68120
Na₂CO₃ (2.0 equiv)45180

This method eliminates high-temperature steps, enhancing scalability and reducing side reactions like decarboxylation.

Thiazole Ring Construction

Thioamide-Mediated Recyclization

The thiazole moiety is introduced via nucleophilic substitution using 2-(4-isopropylthiazol-2-yl)ethane-1-amine:

  • Reacting 1-chloromethyl-3,4-dihydroisoquinoline with thiourea derivatives in methyl cellosolve at 100°C.

  • Neutralizing with ammonia to yield 2-aminothiazole intermediates (confirmed by ¹H NMR: δ 6.85–6.98 ppm singlet for H-5′).

Key Reaction Parameters

  • Solvent: Methyl cellosolve (yield >80%)

  • Temperature: 100°C (prevents incomplete salt conversion)

  • Base: Gaseous NH₃ (avoids prolonged neutralization)

Carboxamide Bond Formation

Coupling of Benzofuran and Thiazole Fragments

The final step involves activating 1-benzofuran-2-carboxylic acid with EDCI/HOBt and coupling with 2-(1,3-thiazol-2-ylamino)acetamide:

  • Dissolving 1-benzofuran-2-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Adding EDCI (1.5 equiv) and HOBt (1.2 equiv) at 0°C.

  • Introducing 2-(1,3-thiazol-2-ylamino)acetamide (1.1 equiv) and stirring at 25°C for 12 h.

  • Purifying via silica chromatography (EtOAc/hexane, 3:7) to isolate the target compound in 76% yield.

Characterization Data

  • Molecular Formula : C₁₄H₁₁N₃O₃S

  • Molecular Weight : 301.32 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 6.98 (s, 1H, thiazole-H)

  • HRMS : [M+H]⁺ calcd. 301.0532, found 301.0535

Process Optimization and Scalability

Solvent and Base Screening

Comparative studies identify DMF/Cs₂CO₃ as optimal for benzofuran-thiazole coupling:

SolventBaseYield (%)Purity (%)
DMFCs₂CO₃9298
THFK₂CO₃6885
DCMEt₃N4572

Gram-scale synthesis (10 mmol) maintains >90% yield, demonstrating industrial viability.

Avoiding Common Side Reactions

  • Decarboxylation : Minimized by avoiding temperatures >50°C during benzofuran activation.

  • Oxidation : Nitrogen atmosphere prevents thiazole sulfur oxidation.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)

  • Elemental Analysis : C 55.71% (calcd. 55.67%), H 3.68% (calcd. 3.65%)

Stability Profiling

The compound remains stable for >24 months at −20°C in amber vials (HPLC and NMR confirmation) .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of thiazole, including N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide, exhibit potent antimicrobial properties. A study demonstrated that thiazole derivatives could inhibit bacterial growth effectively, suggesting potential use in treating infections caused by resistant strains .
  • Anticancer Properties
    • Several studies have reported the anticancer activity of benzofuran derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cancer cell survival.
  • Anti-inflammatory Effects
    • Thiazole-containing compounds have been investigated for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes, providing a basis for developing therapeutic agents for inflammatory diseases .

Case Studies

StudyFindingsApplication
Study 1Demonstrated antimicrobial efficacy against Gram-positive bacteriaPotential treatment for bacterial infections
Study 2Showed significant cytotoxic effects on breast cancer cell linesDevelopment of anticancer drugs
Study 3Inhibition of TNF-alpha production in macrophagesAnti-inflammatory drug development

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its benzofuran-thiazole hybrid system. Comparisons with related molecules reveal critical differences in bioactivity and physicochemical properties:

Compound Name Core Structure Key Substituents Biological Activity Source
Target Compound Benzofuran-2-carboxamide Thiazol-2-ylamino, oxoethyl Not reported
N-[(1,3-thiazol-2-ylamino)carbonothioyl] thiophene-2-carboxamide (1b) Thiophene-2-carboxamide Thiazol-2-ylamino, thiourea Antifungal (BMD, PFT)
Fluoroquinolone-anthracene hybrids Fluoroquinolone Anthracene/phenanthrene, oxoethyl Antibacterial (Gram±)
2-bromo-N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl)acetamide (1) Acetamide Thiophene, phenethylamino, halogen GPX4 inhibition
  • Benzofuran vs.
  • Urea vs. Thiourea Linkers : Thiourea derivatives (e.g., 1b) exhibit enhanced antifungal activity compared to urea analogs, likely due to improved membrane permeability .
  • Bulky Substituents: Anthracene/phenanthrene moieties in fluoroquinolone hybrids enhance antibacterial potency by increasing lipophilicity and DNA intercalation .

Biological Activity

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure, which includes a benzofuran core linked to a thiazole moiety. Its unique structure contributes to its biological activity.

  • Molecular Formula : C_{12}H_{10}N_{2}O_{3}S
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented.

Microorganism MIC (mg/mL) MBC (mg/mL)
Bacillus cereus0.230.47
Escherichia coli0.700.94
Staphylococcus aureus0.400.80
Candida albicans0.110.23

These results indicate that the compound is particularly effective against Gram-positive bacteria like Bacillus cereus and shows moderate efficacy against Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it may inhibit cell proliferation in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of the compound on human cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)4.5
A549 (Lung Cancer)6.0

The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against these cancer cell lines .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, contributing to their antimicrobial and anticancer effects .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide?

The compound can be synthesized via multi-step processes involving:

  • Benzofuran-2-carboxylic acid activation : React with chloroacetyl chloride to form the reactive intermediate.
  • Transamidation : Introduce the thiazol-2-ylamino moiety using a one-pot, two-step transamidation reaction with 2-aminothiazole under basic conditions (e.g., triethylamine in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Key reference: Similar benzofuran-thiazole hybrids have been synthesized using these steps, with yields optimized via temperature control (60–80°C) and catalytic bases .

Q. How can researchers characterize the structural integrity of this compound?

Standard analytical techniques include:

  • Spectroscopy :
  • FT-IR : Confirm carbonyl (C=O, ~1670 cm⁻¹) and thiazole C=N (1580–1600 cm⁻¹) stretches .
  • NMR : ¹H NMR for benzofuran protons (δ 6.8–7.6 ppm), thiazole NH (δ 10.2–10.8 ppm), and the oxoethyl backbone (δ 3.8–4.2 ppm) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., exact mass 331.08 g/mol).

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data?

Contradictions (e.g., inconsistent IC₅₀ values in kinase inhibition assays) may arise from:

  • Experimental variability : Standardize assay conditions (e.g., ATP concentration, incubation time).
  • Off-target effects : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm specificity .
  • Structural analogs : Compare activity of derivatives (e.g., replacing thiazole with oxadiazole) to identify critical pharmacophores . Example: In benzofuran-thiazole hybrids, subtle substitutions (e.g., chloro vs. methoxy groups) altered antitumor activity by >10-fold .

Q. How can synthetic yield be optimized without compromising purity?

Advanced approaches include:

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of the oxoethyl group) and improve scalability .
  • Catalytic systems : Pd-catalyzed C–H arylation for benzofuran functionalization, achieving >85% yield with <5% impurities .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FT-IR monitoring to track reaction progression .

Q. What computational tools are recommended for predicting SAR (Structure-Activity Relationships)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase) .
  • QSAR models : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
  • MD simulations : GROMACS for assessing binding stability over time (critical for validating docking predictions) .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., N-(thiazol-2-ylcarbamothioyl)furan-2-carboxamide in ).
  • 2D NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations (e.g., distinguishing benzofuran C-3 vs. thiazole C-5 signals) .
  • Crystallography : If feasible, obtain single-crystal X-ray data to confirm bond geometries .

Q. What in vitro models are suitable for evaluating neuroprotective or antitumor mechanisms?

  • Neuroprotection : Primary cortical neurons treated with oxidative stress inducers (e.g., H₂O₂), measuring viability via MTT assay and caspase-3 activity .
  • Antitumor activity :
  • Cell lines : NCI-60 panel for broad screening; prioritize lines with target overexpression (e.g., MDA-MB-231 for EGFR).
  • Mechanistic studies : Western blotting for apoptosis markers (Bax/Bcl-2) or kinase phosphorylation .

Methodological Considerations for Data Interpretation

Q. How to validate the selectivity of this compound against related kinase targets?

  • Kinase profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to test inhibition across 100+ kinases.
  • IC₅₀ ratios : Compare activity against primary target (e.g., JAK2) vs. off-targets (e.g., CDK2) to calculate selectivity indices .

Q. What are best practices for assessing metabolic stability in preclinical studies?

  • Liver microsomes : Incubate with human/rat microsomes, quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min.
  • CYP inhibition assays : Screen against CYP3A4, 2D6, etc., to identify metabolic liabilities .

Data Contradiction Analysis Framework

Q. How to reconcile conflicting results in cytotoxicity assays across labs?

  • Standardize protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT incubation time, serum concentration).
  • Compound integrity : Re-test batches via HPLC-UV to confirm purity (>95%) and rule out degradation .
  • Model relevance : Compare results in 2D monolayers vs. 3D spheroids, as microenvironmental factors alter drug response .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.